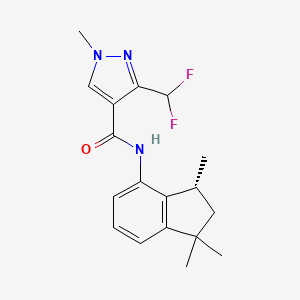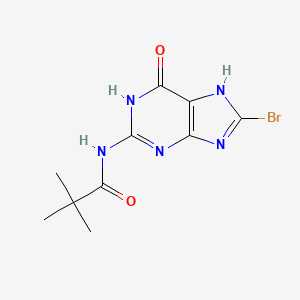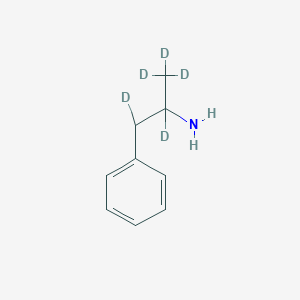
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a coordination compound featuring cobalt at its core, surrounded by three 1-(pyridin-2-yl)-1H-pyrazol ligands. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) typically involves the reaction of cobalt salts with 1-(pyridin-2-yl)-1H-pyrazol ligands under controlled conditions. One common method includes dissolving cobalt(II) chloride in an appropriate solvent, followed by the addition of the ligand. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is usually purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could result in cobalt(II) complexes.
科学研究应用
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
作用机制
The mechanism by which Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating catalytic processes. The ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. Molecular targets include organic substrates in catalytic reactions and biological molecules in enzyme mimetic studies .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridine)cobalt(III): Similar in structure but with different ligands, leading to variations in electronic properties and reactivity.
Tris(1,10-phenanthroline)cobalt(III): Another coordination compound with distinct ligands, offering different catalytic and electronic characteristics.
Uniqueness
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is unique due to the specific electronic and steric properties imparted by the 1-(pyridin-2-yl)-1H-pyrazol ligands. These properties make it particularly effective in certain catalytic applications and biological interactions, distinguishing it from other cobalt coordination compounds .
属性
CAS 编号 |
1346416-70-3 |
|---|---|
分子式 |
C24H21CoN9+3 |
分子量 |
494.4 g/mol |
IUPAC 名称 |
cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3 |
InChI 键 |
UTFJHBNXHONIAI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
规范 SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)






